molecular formula C19H22N6O4S B2958266 2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide CAS No. 868230-12-0

2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Cat. No.: B2958266
CAS No.: 868230-12-0
M. Wt: 430.48
InChI Key: IHQXEJWPTSAAII-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4, a (1-methyl-1H-pyrrol-2-yl)methyl moiety at position 5, and a sulfanylacetamide chain linked to a 3-nitrophenyl group. The 1,2,4-triazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, particularly in modulating biological targets such as enzymes and receptors . The 3-nitrophenyl acetamide moiety is a common pharmacophore in bioactive molecules, contributing to hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-23-8-4-7-15(23)12-17-21-22-19(24(17)9-10-29-2)30-13-18(26)20-14-5-3-6-16(11-14)25(27)28/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQXEJWPTSAAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2CCOC)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The pyrrole moiety can be introduced via a condensation reaction with pyrrole-2-carboxaldehyde. The final step involves the coupling of the triazole and pyrrole intermediates with 3-nitrophenyl acetamide under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification techniques would be crucial in ensuring the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various alkyl or aryl groups in place of the methoxyethyl group.

Scientific Research Applications

2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities or disrupting metal-dependent processes. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The compound’s overall structure allows it to interact with various biological pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Nitrophenyl)Acetamide (VUAA-1)

  • Structural Features : Substituted 1,2,4-triazole with an ethyl group at position 4 and a pyridinyl group at position 3. The sulfanylacetamide chain terminates in a 3-nitrophenyl group.
  • Key Data :
    • Activity : Acts as a potent agonist of the insect odorant receptor co-receptor (Orco), highlighting its utility in insect behavior modulation .
    • Synthesis : Prepared via copper-catalyzed cycloaddition or nucleophilic substitution reactions .

2-{[4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-Acetamide Derivatives

  • Structural Features: 1,2,4-Triazole substituted with amino and furanyl groups.
  • Key Data :
    • Anti-Exudative Activity : Demonstrated significant anti-inflammatory effects (e.g., 10 mg/kg dose reduced edema by 40–60% in rodent models) .
    • Physicochemical Properties : IR peaks at 3243–3190 cm⁻¹ (N–H stretch) and 1669 cm⁻¹ (C=O stretch) .

Analogues with Nitrophenyl Acetamide Moieties

N-(3-Nitrophenyl)Acetamide (CAS 122-28-1)

  • Structural Features : Simplest analog lacking the triazole-sulfanyl chain.
  • Key Data :
    • Physicochemical Properties : Molecular weight 180.16 g/mol, logP ~1.2, water solubility ~3.2 mg/L .
  • Comparison : The addition of the 1,2,4-triazole-sulfanyl group in the target compound increases molecular weight (~100–150 g/mol) and likely reduces aqueous solubility but enhances target affinity.

2-[(5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(2-Methyl-5-Nitrophenyl)Acetamide (Compound 11)

  • Structural Features : Features a methyl-substituted triazole and a 2-methyl-5-nitrophenyl acetamide.
  • Key Data :
    • Melting Point : 216.4–217.7°C, indicative of high crystallinity .
    • IR Spectroscopy : Peaks at 1669 cm⁻¹ (C=O) and 1537 cm⁻¹ (C=N), consistent with triazole-acetamide conjugates .
  • Comparison : The target compound’s 2-methoxyethyl and pyrrolyl groups may confer greater conformational flexibility and improved membrane permeability.

Triazole-Sulfanyl Derivatives with Varied Pharmacophores

2-{[4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide

  • Structural Features : Ethyl and pyridinyl substituents on the triazole, with a methoxy-methylphenyl acetamide.
  • Key Data: Synthesis: Catalyzed by zeolites or copper salts in refluxing ethanol .

Biological Activity

The compound 2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5OSC_{16}H_{21}N_{5}OS, with a molecular weight of approximately 331.4 g/mol. The compound features a triazole ring, a pyrrole moiety, and a sulfanyl group, which are known to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrrole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains. The specific compound under review has been tested against several pathogens, demonstrating moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Triazole derivatives are often investigated for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Preliminary studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines, although further investigation is needed to elucidate its precise mechanisms .

Enzyme Inhibition

Enzymatic assays have revealed that this compound can act as an inhibitor for key enzymes involved in disease processes. For example, it has shown promise as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's . Additionally, its interaction with urease suggests potential applications in treating infections caused by urease-producing bacteria.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening The compound exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Cytotoxicity Assay In vitro studies on cancer cell lines showed that the compound induced apoptosis at concentrations above 10 µM .
Enzyme Inhibition Demonstrated strong inhibition of acetylcholinesterase with an IC50 value comparable to known inhibitors .

The biological activity of this compound is likely due to multiple mechanisms:

  • Receptor Binding : The triazole ring may facilitate binding to specific receptors involved in cellular signaling pathways.
  • Enzyme Interaction : The sulfanyl group appears to enhance interactions with target enzymes, leading to effective inhibition.
  • Cell Membrane Disruption : The lipophilic nature of the methoxyethyl group may allow for better penetration into bacterial membranes or cancer cells.

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